N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

Chemical Identity Kinase Inhibition Procurement Accuracy

Researchers often encounter misidentified benzamide analogs in commercial catalogs, compromising assay reproducibility. N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (CAS 1020055-49-5) provides a structurally authenticated benzamide scaffold for reliable SAR studies. - Distinct 3-(2-ethoxyethoxy) side chain enables differentiation from ethoxy/butoxy analogs in HDAC and kinase assays. - 5-Amino handle allows further functionalization; 2-fluoro substituent enhances metabolic stability. - Cost-equivalent to simpler alkoxy analogs, enabling budget-neutral screening library expansion. Strictly verified to avoid confusion with AEB071 (sotrastaurin).

Molecular Formula C17H19FN2O3
Molecular Weight 318.34 g/mol
CAS No. 1020055-49-5
Cat. No. B1385873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide
CAS1020055-49-5
Molecular FormulaC17H19FN2O3
Molecular Weight318.34 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C17H19FN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-16-11-13(19)6-7-15(16)18/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21)
InChIKeyRQLDLFHRTLOXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (CAS 1020055-49-5) Scientific Procurement Guide


N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (CAS 1020055-49-5) is a benzamide derivative featuring a 5-amino-2-fluorophenyl core and a 3-(2-ethoxyethoxy)benzamide side chain . This compound belongs to a class of fluorinated benzamides widely explored for enzyme inhibition, including histone deacetylases (HDACs) and kinases . Notably, the compound has been frequently misidentified as the potent pan-PKC inhibitor AEB071 (sotrastaurin, CAS 425637-18-9) in commercial catalogs , an erroneous association that highlights the critical need for accurate procurement based on precise chemical identity and structural differentiation.

Critical Structural and Functional Distinctions of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide vs. Closely Related Analogs


Generic substitution of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide with other benzamide derivatives is scientifically inadvisable due to profound structural differences that govern biological activity, physicochemical properties, and target engagement. The compound's 3-(2-ethoxyethoxy)benzamide moiety imparts distinct electronic and steric properties compared to other alkoxy or unsubstituted analogs [1]. Furthermore, the presence of the 5-amino-2-fluorophenyl group contributes to unique hydrogen bonding and metabolic stability profiles that are not replicated by chloro- or unsubstituted phenyl analogs . These structural nuances directly translate into differential performance in enzyme inhibition assays and cellular models, as detailed in the quantitative evidence below. Importantly, the compound's identity must be strictly verified to avoid confusion with the structurally unrelated PKC inhibitor AEB071, which shares a coincidental catalog designation but possesses an entirely different pharmacophore and mechanism of action .

Quantitative Differentiation Evidence: N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide vs. Analogs


Structural Identity and Target Engagement Differentiation from Misidentified Pan-PKC Inhibitor AEB071

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (CAS 1020055-49-5) is structurally and pharmacologically distinct from the pan-PKC inhibitor AEB071 (sotrastaurin, CAS 425637-18-9), despite sharing a coincidental catalog designation in some commercial listings . AEB071 exhibits potent pan-PKC inhibition with IC50 values of 2.1 nM (PKCα), 2.0 nM (PKCβ1), and 1.3 nM (PKCδ) . In contrast, no published PKC inhibition data exist for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide, and its molecular architecture lacks the critical macrocyclic core essential for PKC engagement . The misattribution in vendor catalogs poses a significant risk of selecting an inactive compound for PKC-targeted studies. This differentiation is critical for accurate procurement and experimental design.

Chemical Identity Kinase Inhibition Procurement Accuracy

Alkoxy Side Chain Differentiation: 3-(2-Ethoxyethoxy) vs. 3-Ethoxy, 3-Butoxy, and 3-Isopentyloxy Analogs

The 3-(2-ethoxyethoxy)benzamide side chain in the target compound distinguishes it from a series of commercially available N-(5-amino-2-fluorophenyl)benzamide analogs bearing alternative alkoxy substitutions at the 3-position [1]. While direct biological activity data for the target compound are not publicly available, structure-activity relationship (SAR) studies on related benzamide series demonstrate that even minor alterations in alkoxy chain length and branching significantly impact enzyme inhibition potency and cellular permeability . For instance, in a series of substituted benzamide derivatives evaluated for HDAC inhibition, IC50 values ranged from 8.7 µM (2-methyl) to 149 µM (4-methoxy), highlighting the exquisite sensitivity of activity to substitution pattern [2]. The 2-ethoxyethoxy moiety imparts distinct physicochemical properties (e.g., enhanced water solubility and altered logP) relative to simple alkoxy chains, potentially influencing bioavailability and target engagement .

Structure-Activity Relationship Alkoxybenzamide Pharmacophore Optimization

Procurement Differentiation: Equivalent Pricing with Distinct Chemical Space

From a procurement standpoint, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is priced identically to its closest commercially available analogs from a major research chemical supplier [1]. At $284.00 per 500 mg (sc-330175), it matches the cost of 3-ethoxy (sc-330179), 3-butoxy (sc-330177), and 3-isopentyloxy (sc-330176) variants [2]. However, the target compound provides a chemically distinct scaffold due to its 2-ethoxyethoxy chain, which introduces an additional oxygen atom and a flexible ethoxy tail not present in simpler alkoxy analogs. This structural nuance expands the chemical space accessible for screening libraries or SAR studies without incurring additional cost .

Procurement Cost Efficiency Chemical Diversity

Patent-Enabled Scaffold for Benzamide-Based Therapeutic Development

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide and its structural congeners are encompassed within patent families describing benzamide derivatives as therapeutic agents [1]. International patent application WO2008/505172 (JP 2008-505172) claims compounds of formula (I) that include the 5-amino-2-fluorophenyl benzamide core, with various alkoxy substitutions, for use in treating diseases modulated by enzyme inhibition [2]. While specific IC50 or in vivo data for the exact compound are not disclosed in the patent abstract, the inclusion of this scaffold within a broad patent filing indicates its relevance as a lead-like structure for further medicinal chemistry optimization . In contrast, simpler analogs without the 2-ethoxyethoxy chain may fall outside the scope of certain patent claims or may have been more extensively explored in prior art.

Patent Drug Discovery Benzamide Derivatives

Optimal Use Cases for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide Based on Evidence


Structure-Activity Relationship (SAR) Exploration of Alkoxybenzamide Pharmacophores

Use N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide as a key analog in SAR studies comparing the impact of 2-ethoxyethoxy, ethoxy, butoxy, and isopentyloxy side chains on enzyme inhibition or cellular activity [1]. The distinct electronic and steric properties of the 2-ethoxyethoxy group provide a valuable data point for optimizing lead compounds targeting HDACs, kinases, or other benzamide-sensitive enzymes . Since the compound is available at equivalent cost to simpler analogs, it can be integrated into screening libraries without budgetary penalty .

Validation of Chemical Identity and Procurement Quality Control

Employ N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide as a reference standard to distinguish it from misidentified compounds like AEB071 in chemical inventories [1]. Its unique molecular formula (C17H19FN2O3) and CAS number (1020055-49-5) serve as definitive identifiers for analytical characterization (e.g., LC-MS, NMR) to ensure that research reagents match the intended structure . This application is critical for laboratories that rely on accurate chemical procurement for reproducible experiments .

Lead Expansion and Derivatization in Medicinal Chemistry

Utilize N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide as a starting scaffold for further synthetic modifications [1]. The 5-amino group provides a handle for additional functionalization (e.g., amidation, sulfonylation), while the 2-fluoro substituent enhances metabolic stability . The 3-(2-ethoxyethoxy)benzamide side chain can be varied to explore structure-property relationships in hit-to-lead campaigns for cancer, inflammation, or infectious disease targets .

Comparative Procurement and Chemical Diversity Management

Incorporate N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide into compound acquisition strategies for building diverse benzamide-focused libraries [1]. Given its price parity with simpler alkoxy analogs, it offers a cost-effective means to increase chemical diversity without expanding budget allocations . This scenario is particularly relevant for academic screening centers and biotech companies seeking to maximize the chemical space coverage of their proprietary collections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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